molecular formula C17H18N2O4 B5883234 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide

3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No. B5883234
M. Wt: 314.34 g/mol
InChI Key: YBYHXLFTCJTFBY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide exerts its therapeutic effects by modulating various signaling pathways in the body. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide also modulates the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been found to exhibit various biochemical and physiological effects in preclinical studies. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been found to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide is also stable under a wide range of pH and temperature conditions. However, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has some limitations for lab experiments, including its high cost and limited availability.

Future Directions

3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has significant potential for further research and development in various therapeutic areas. Future research could focus on optimizing the synthesis method of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide to increase its yield and reduce its cost. Further preclinical studies could also investigate the potential therapeutic applications of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide in other diseases, such as diabetes and cardiovascular disease. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide in humans.

Synthesis Methods

3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 2-methyl-5-nitrobenzene in the presence of a base catalyst. The resulting intermediate is then reacted with propanoyl chloride to yield 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-3-7-14(19(21)22)11-16(12)18-17(20)10-6-13-4-8-15(23-2)9-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYHXLFTCJTFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5697736

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